molecular formula C15H12ClNO5S B14345132 2-Benzyl-1,3-benzothiazin-4-one;perchloric acid CAS No. 97189-44-1

2-Benzyl-1,3-benzothiazin-4-one;perchloric acid

Cat. No.: B14345132
CAS No.: 97189-44-1
M. Wt: 353.8 g/mol
InChI Key: TVMFZTOEOOVGAP-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-benzothiazin-4-one;perchloric acid is a compound that belongs to the class of benzothiazinones Benzothiazinones are heterocyclic compounds containing a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound . The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure .

Industrial Production Methods

Industrial production methods for benzothiazinones may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-benzothiazin-4-one involves the inhibition of specific enzymes. For example, it acts as a suicide inhibitor of decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), an enzyme essential for the synthesis of the cell wall in Mycobacterium tuberculosis . The compound binds irreversibly to the enzyme, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,3-benzothiazin-4-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

97189-44-1

Molecular Formula

C15H12ClNO5S

Molecular Weight

353.8 g/mol

IUPAC Name

2-benzyl-1,3-benzothiazin-4-one;perchloric acid

InChI

InChI=1S/C15H11NOS.ClHO4/c17-15-12-8-4-5-9-13(12)18-14(16-15)10-11-6-2-1-3-7-11;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)

InChI Key

TVMFZTOEOOVGAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=O)C3=CC=CC=C3S2.OCl(=O)(=O)=O

Origin of Product

United States

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